molecular formula C7H10N4O2 B15317116 methyl 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate

methyl 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate

Cat. No.: B15317116
M. Wt: 182.18 g/mol
InChI Key: XCADOUUWWMVODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with esters of fluorinated acids or activated carbonyl compounds . Another approach includes the use of amidrazones in cyclization reactions . The reaction conditions often involve refluxing in solvents like toluene or dichloromethane, with the addition of bases such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell signaling pathways that regulate cell growth and survival . This inhibition can lead to the suppression of tumor growth and proliferation.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate

InChI

InChI=1S/C7H10N4O2/c1-13-7(12)6-9-5-4-8-2-3-11(5)10-6/h8H,2-4H2,1H3

InChI Key

XCADOUUWWMVODQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2CCNCC2=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.